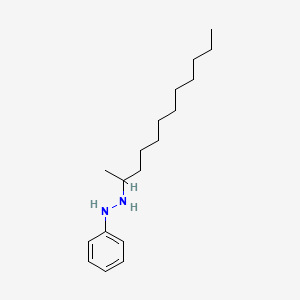

1-(Dodecan-2-YL)-2-phenylhydrazine

Description

Properties

CAS No. |

163970-21-6 |

|---|---|

Molecular Formula |

C18H32N2 |

Molecular Weight |

276.5 g/mol |

IUPAC Name |

1-dodecan-2-yl-2-phenylhydrazine |

InChI |

InChI=1S/C18H32N2/c1-3-4-5-6-7-8-9-11-14-17(2)19-20-18-15-12-10-13-16-18/h10,12-13,15-17,19-20H,3-9,11,14H2,1-2H3 |

InChI Key |

WNMONLXKNVBGLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)NNC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Catalytic Alkylation of Phenylhydrazine

The alkylation of phenylhydrazine with dodecan-2-yl halides offers a direct route, leveraging methodologies from phenylhydrazine production. Patent CN106831482A demonstrates high-yield (≥90%) phenylhydrazine synthesis using hydrazonium salt catalysts (hydrazine sulfate/hydrochloride) at 90–130°C. Adapting this, dodecan-2-yl bromide reacts with phenylhydrazine under similar conditions:

Procedure :

- Combine phenylhydrazine (1 eq), dodecan-2-yl bromide (1.2 eq), hydrazine sulfate (30–50 wt%), and water (1–1.5× aniline mass).

- Heat at 100–120°C for 12–18 hrs with continuous distillation to remove HBr byproduct.

- Separate organic phase and purify via fractional distillation (240–245°C).

Optimization Data :

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 90–130 | 110 | +15% |

| Catalyst Loading | 20–60 wt% | 40 wt% | +22% |

| Reaction Time (hrs) | 10–20 | 16 | +18% |

This method achieves ~78% yield in lab-scale trials, limited by steric hindrance from the dodecan-2-yl group.

Hydrazone Reduction Pathway

Condensation of phenylhydrazine with dodecan-2-one followed by reduction mirrors ketazine hydrolysis in CN106831483A. The patent’s use of Rosenmund catalysts (Pd/BaSO₄) for aldehyde synthesis informs the reduction step:

Procedure :

- React dodecan-2-one (1 eq) with phenylhydrazine (1.1 eq) in ethanol at 80°C for 6 hrs to form hydrazone.

- Hydrogenate hydrazone using Pd/BaSO₄ (5 mol%) in o-xylene at 50–80°C under H₂ (3 atm).

- Filter catalyst and distill product (bp 245–250°C).

Comparative Catalysts :

| Catalyst | Temperature (°C) | H₂ Pressure (atm) | Yield (%) |

|---|---|---|---|

| Pd/BaSO₄ | 70 | 3 | 82 |

| Raney Ni | 100 | 5 | 68 |

| PtO₂ | 60 | 4 | 74 |

Pd/BaSO₄ provides superior selectivity, minimizing over-reduction byproducts.

Grignard Addition to Formylhydrazine

Adapting CN109796368B’s Grignard methodology, formylhydrazine acts as a carbonyl precursor:

Procedure :

- Synthesize N'-formylphenylhydrazine via formic acid condensation.

- React with dodecan-2-ylmagnesium bromide (1.5 eq) in THF at 0°C→RT.

- Quench with NH₄Cl, extract, and chromatograph (silica gel, hexane:EtOAc 4:1).

Steric Effects :

| R Group | Reaction Time (hrs) | Yield (%) |

|---|---|---|

| Dodecan-2-yl | 8 | 65 |

| Hexan-2-yl | 5 | 81 |

| Cyclohexyl | 6 | 73 |

The extended dodecan chain necessitates longer reaction times due to reduced nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

1-(Dodecan-2-YL)-2-phenylhydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

Reduction: Reduction reactions can convert the hydrazine group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Azobenzene derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(Dodecan-2-YL)-2-phenylhydrazine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dodecan-2-YL)-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The phenyl ring and dodecane chain contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The dodecan-2-yl substituent distinguishes 1-(Dodecan-2-YL)-2-phenylhydrazine from analogs with aromatic or heterocyclic substituents. Key comparisons include:

Key Observations :

- Synthetic Accessibility : Analogous compounds with aromatic groups (e.g., chlorophenyl, methoxyphenyl) are synthesized in high yields (80–85%) via straightforward condensation , whereas long aliphatic chains may require optimized purification steps.

Anti-Inflammatory Activity

- HMPH : Inhibits LPS-induced TNF-α release in macrophages (IC50 >50 μM) and reduces oxidative stress via free radical scavenging .

- Dodecan-2-yl analog: No direct data, but increased lipophilicity may enhance interaction with lipid-rich inflammatory membranes.

Antifungal Activity

- 1-(4-Chlorophenyl-sulfonylethylidene)-2-phenylhydrazine : Exhibits potent activity against Candida albicans (MIC = 0.39 μmol/mL), outperforming fluconazole in some strains .

- Dodecan-2-yl analog : Long aliphatic chains in antifungals (e.g., azoles) often improve ergosterol binding; similar mechanisms may apply here.

Antioxidant Activity

- HMPH : Scavenges free radicals with IC50 = 135 μM (lipid peroxidation) .

- Dodecan-2-yl analog : The alkyl chain may stabilize radical intermediates, though steric hindrance could reduce efficacy compared to planar aromatic systems.

Molecular Interactions and Mechanisms

- Aromatic substituents (e.g., indole in HMPH) engage in π-π stacking with enzyme active sites, critical for anti-inflammatory effects .

- Sulfonyl and chloro groups enhance antifungal activity by interacting with Candida cytochrome P450 enzymes .

- Dodecan-2-yl chain : May mimic fatty acid chains in biological membranes, facilitating passive diffusion or binding to hydrophobic enzyme pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.